molecular formula C18H19N3O3 B3017409 5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034409-56-6

5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B3017409
CAS No.: 2034409-56-6
M. Wt: 325.368
InChI Key: DPUMZZDQRFPIKW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide is a novel chemical entity designed for pharmaceutical research and development, featuring a molecular architecture that combines an isoxazole core with an indole moiety. The compound contains a 5-cyclopropyl-isoxazole-3-carboxamide scaffold, a privileged structure in medicinal chemistry known to confer significant biological activity and metabolic stability . The 1-methyl-1H-indole component is a significant heterocyclic system frequently investigated in drug discovery for its interaction with biological targets; indole derivatives have demonstrated activity as agonists for nuclear receptors such as the farnesoid X receptor (FXR) . This molecular hybrid is specifically supplied for investigational purposes in early-stage drug discovery, including target validation, mechanism of action studies, and structure-activity relationship (SAR) exploration. Researchers value this compound for probing heterocyclic interactions in biological systems, particularly given that isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and potential central nervous system effects . The compound is provided as a solid with guaranteed ≥95% purity by HPLC analysis. Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-cyclopropyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-21-7-6-12-8-13(4-5-15(12)21)16(22)10-19-18(23)14-9-17(24-20-14)11-2-3-11/h4-9,11,16,22H,2-3,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUMZZDQRFPIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=NOC(=C3)C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide is a novel compound that exhibits a unique combination of structural features, including an isoxazole ring, a cyclopropyl group, and an indole moiety. These components suggest potential for diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C18_{18}H19_{19}N3_{3}O3_{3}
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 2034409-56-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that isoxazole derivatives, including compounds similar to this compound, exhibit significant anticancer properties. A study found that certain isoxazoles induced apoptosis and cell cycle arrest in cancer cell lines by modulating the expression of apoptotic markers such as Bcl-2 and p21WAF1^WAF-1 .

CompoundIC50_{50} (µM)Cancer Cell Lines
Compound (3)86 - 755HL-60 (leukemia)
Compound (6)Not specifiedVarious

The mechanism through which this compound exerts its effects may involve:

  • Induction of Apoptosis : By promoting the expression of pro-apoptotic factors and inhibiting anti-apoptotic factors.
  • Cell Cycle Regulation : Modulating key proteins involved in cell cycle progression.

Case Studies

A notable study on isoxazole derivatives demonstrated their cytotoxicity against various cancer cell lines, with some derivatives showing promising selectivity and potency. For example, derivatives were evaluated against a panel of human tumor cell lines, revealing IC50_{50} values ranging from 17.7 to 58.8 µM against specific cancer types .

Comparative Analysis with Similar Compounds

To understand the unique biological potential of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-CyclopropylisoxazoleIsoxazole ring with cyclopropylAntimicrobial properties
5-MethylisoxazoleMethyl substitution on isoxazoleAnticancer activity
IndolecarboxamidesIndole structure with carboxamideAnti-inflammatory effects

The presence of both an indole and an isoxazole in its structure may enhance the therapeutic efficacy of this compound compared to others .

Scientific Research Applications

Biological Activities

The biological activities of 5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide are influenced by its structural components. Some of the notable activities include:

  • Anticancer Activity : The indole moiety is known for its anticancer properties, which may be enhanced by the compound's unique structure.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : Research indicates that indole derivatives can exhibit neuroprotective properties, which may be relevant for neurological disorders.

Potential Applications

The unique combination of functional groups in this compound suggests several applications:

Pharmaceutical Development

The compound's structural attributes make it a candidate for drug development targeting various diseases, particularly cancers and inflammatory conditions.

Research in Molecular Biology

Due to its ability to interact with biological targets, it can be utilized in studies focusing on molecular mechanisms of disease.

Chemical Biology

The compound can serve as a probe in chemical biology to explore the interactions between small molecules and biological systems.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of indole derivatives similar to this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the indole structure can enhance cytotoxicity against cancer cells.

Case Study 2: Neuroprotective Effects

Research conducted on indole derivatives revealed neuroprotective effects against oxidative stress-induced neuronal damage. The study demonstrated that compounds with similar structures could mitigate neuroinflammation, highlighting the therapeutic potential of this class of compounds in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds, derived from the evidence, highlight key differences in substituents, molecular properties, and inferred biological implications:

Table 1: Structural and Molecular Comparison

Compound Name & Features Molecular Formula Molecular Weight Key Substituents Potential Implications
Target Compound : 5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide Not provided Not provided - 1-Methylindole (aromatic, bulky)
- Hydroxyethyl linker
Indole may enhance binding to hydrophobic pockets; hydroxy group improves solubility.
Analog 1 : 5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide Not provided Not provided - Thiophene-furan hybrid (smaller, electron-rich)
- Hydroxyethyl linker
Thiophene-furan may alter electronic properties, potentially affecting metabolic stability.
Analog 2 : 5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide C23H25FN4O3 424.5 - 4-Fluorophenylpiperazine (basic nitrogen)
- Furan
Piperazine introduces solubility and basicity; fluorine enhances metabolic stability.
Analog 3 : 5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide Not provided Not provided - Thienopyrimidinone (hydrogen-bond acceptor) Thienopyrimidinone may enhance binding to kinases or enzymes via H-bond interactions.
Analog 4 : 5-cyclopropyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-3-carboxamide C17H16F3N3O3 367.32 - Trifluoroethyl group (electron-withdrawing)
- Phenyl linker
Trifluoroethyl group may increase lipophilicity and resistance to oxidative metabolism.

Key Structural and Functional Differences

Substituent Diversity :

  • The target compound ’s 1-methylindole group is bulkier and more aromatic compared to Analog 1’s thiophene-furan hybrid, which is smaller and more electron-rich. Indole’s planar structure may favor interactions with hydrophobic binding pockets, whereas thiophene-furan could influence redox properties .
  • Analog 2 incorporates a 4-fluorophenylpiperazine moiety, introducing a basic nitrogen center that could enhance solubility and receptor affinity. The fluorine atom typically improves metabolic stability by reducing cytochrome P450-mediated oxidation .

Linker Modifications: The hydroxyethyl linker in the target compound and Analog 1 may improve aqueous solubility via hydrogen bonding. Analog 3’s thienopyrimidinone linker adds a rigid, heterocyclic system capable of acting as a hydrogen-bond acceptor, which is advantageous in kinase inhibitors or protease targets .

Electronic Effects: Analog 4’s trifluoroethyl group is strongly electron-withdrawing, which may alter the electron density of the adjacent carbonyl group, affecting binding to electrophile-sensitive targets.

Research Findings and Inferred Trends

  • Metabolic Stability: Fluorinated (Analog 2) and trifluoroethyl-substituted (Analog 4) compounds show enhanced metabolic stability compared to non-halogenated analogs, a critical factor in drug development .
  • Binding Affinity: The indole motif in the target compound and the thienopyrimidinone in Analog 3 are structurally complementary to aromatic or polar binding sites, suggesting divergent target profiles (e.g., GPCRs vs. kinases) .
  • Solubility vs. Lipophilicity : Piperazine (Analog 2) and hydroxy groups (target compound) improve solubility, whereas trifluoroethyl (Analog 4) and cyclopropyl groups increase lipophilicity, reflecting a balance required for bioavailability .

Q & A

Q. What are the standard synthetic routes for 5-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)isoxazole-3-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step process involving: (i) Formation of the isoxazole core through cyclization of β-keto esters with hydroxylamine derivatives. (ii) Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions. (iii) Amide coupling between the isoxazole-3-carboxylic acid intermediate and the hydroxyethyl-indole moiety using reagents like HATU or EDC/NHS in DMF .
  • Purification : Column chromatography (silica gel) and recrystallization (DMF/acetic acid mixtures) are commonly employed to isolate intermediates and the final product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and stereochemistry (e.g., indole C-5 substitution, cyclopropyl proton splitting patterns) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ ion matching theoretical values within 1 ppm error) .
  • FTIR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What safety precautions are necessary when handling this compound?

  • Hazards : Classified under GHS as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) .
  • Protocols : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in airtight containers at 2–8°C. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields during amide coupling?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) using response surface methodology. For example, DMF at 0°C with 1.2 eq. HATU improves coupling efficiency by reducing racemization .
  • Catalyst Screening : Evaluate alternatives like PyBOP or DMTMM for sterically hindered amines .

Q. What strategies address solubility limitations in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the hydroxyethyl moiety for improved bioavailability .

Q. How can in vitro mitochondrial toxicity be assessed for this compound?

  • Assay Design : (i) Isolate mitochondria from mouse liver via differential centrifugation. (ii) Monitor oxygen consumption (Clark electrode) and membrane potential (Rh123 fluorescence) under compound exposure (1–100 µM). (iii) Validate with positive controls (e.g., FCCP for uncoupling) .

Q. What computational tools predict target binding modes for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Key residues (e.g., indole-binding hydrophobic pockets) guide SAR optimization .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with the carboxamide group .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), tissue distribution (radiolabeling), and metabolite identification (HRMS/MS) in rodent models.
  • CYP Inhibition Assays : Screen for cytochrome P450 interactions that may reduce bioavailability .

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